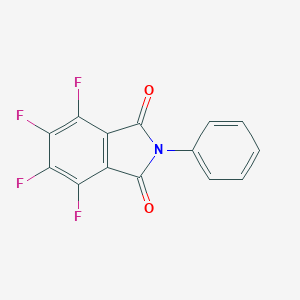

N-Phenyltetrafluorophthalimide

Overview

Description

N-Phenyltetrafluorophthalimide, also known as N-PTFP, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is commonly used to study protein-protein interactions and protein conformational changes. N-PTFP is a highly sensitive and specific probe that can be used to detect even small changes in protein structure and function.

Scientific Research Applications

α-Glucosidase Inhibition : N-Phenylphthalimide derivatives show potential as α-glucosidase inhibitors, useful in managing diabetes and obesity. N-(2,4-dinitrophenyl)phthalimide, in particular, has shown potent inhibitory effects (Pluempanupat et al., 2007).

Biological Response Modifiers : Phthalimide derivatives, including those related to thalidomide (N-α-phthalimidoglutarimide), have been studied for their role as biological response modifiers. They have shown potential in treating diseases like AIDS and graft-versus-host disease due to their regulatory effects on tumor necrosis factor-alpha (TNF-α) production (Hashimoto, 1998).

Anti-HIV Activity : Certain N-phenylphthalimide derivatives, such as N-1-adamantyl-4-aminophthalimide, have demonstrated anti-HIV activity. This opens up avenues for novel AIDS treatments (Van derpoorten et al., 1997).

Hypolipidemic Activity : Some N-phenylphthalimide derivatives have been found to significantly lower serum cholesterol and triglyceride levels, indicating their potential as hypolipidemic agents (Chapman et al., 1983).

Radioactive Tracers : N-phenylphthalimide derivatives have been explored for use in radioactive tracers, which can be applied in cancer imaging and therapy. These derivatives show high tumor uptake and stability (Motaleb et al., 2015).

Anticonvulsant Properties : Some N-phenylphthalimides have shown efficacy as anticonvulsants, indicating their potential use in treating epilepsy (Bailleux et al., 1994).

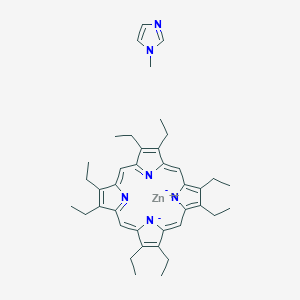

Sensor Development : Phthalimide derivatives, such as 4-aminonaphthalimide, have been used to develop pH-resistant sensors for detecting biologically relevant metal ions like Zn(II), showcasing their application in bioanalytical chemistry (Wang et al., 2005).

PET Radioligands : Phthalimide derivatives have been synthesized for use as radioligands in Positron Emission Tomography (PET), aiding in brain imaging for neurological studies (Kil et al., 2014).

Catalysis : N-Hydroxyphthalimide has been used as a heterogeneous catalyst for the aerobic oxidation of benzylamine to benzyl imines, demonstrating its utility in organic synthesis (Dhakshinamoorthy et al., 2010).

Anti-inflammatory Activities : Some N-phenylphthalimide derivatives show significant anti-inflammatory properties, comparable to conventional drugs like ibuprofen, suggesting their potential as new therapeutic agents (Assis et al., 2014).

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPHRIDFYCSLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332854 | |

| Record name | N-Phenyltetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116508-58-8 | |

| Record name | N-Phenyltetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

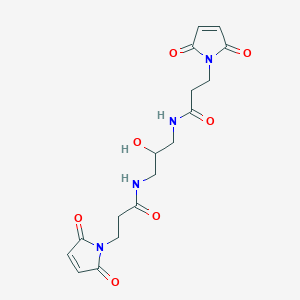

Feasible Synthetic Routes

Q1: The provided research focuses on optimizing the synthesis of N-Phenyltetrafluorophthalimide. What is notable about the chosen synthetic route in terms of industrial application?

A1: The research highlights a synthetic route for this compound starting from tetrachlorophthalic anhydride. [] The significance lies in its use of readily available starting materials, phase transfer catalysts like PEG 6000, and mild reaction conditions (DMF at 150°C for 8h), resulting in a high yield (86%). [] This makes the process potentially suitable for large-scale production.

Q2: Can you elaborate on the advantages of using PEG 6000 as a phase transfer catalyst in this specific reaction?

A2: PEG 6000, a polyethylene glycol, acts as a phase transfer catalyst by increasing the solubility of the reactants in different phases. [] This is crucial in the fluorination step, where the inorganic fluoride source and the organic tetrachlorophthalimide precursor might not readily interact. Using PEG 6000 enhances the reaction rate and improves the yield of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)

![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)